Ranitidine-N-oxide

Catalog No.
S541056
CAS No.
73857-20-2
M.F
C13H22N4O4S
M. Wt
330.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranitidine-N-oxide

CAS Number

73857-20-2

Product Name

Ranitidine-N-oxide

IUPAC Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide

Molecular Formula

C13H22N4O4S

Molecular Weight

330.41 g/mol

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3

InChI Key

PPCOGEBVJJMLBW-UKTHLTGXSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

Solubility

Soluble in DMSO

Synonyms

ranitidine N-oxide, ranitidine N-oxide hydrochloride

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

Description

The exact mass of the compound Ranitidine-N-oxide is 330.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Ranitidine's Mechanism of Action

Research has shown that ranitidine's therapeutic effects are attributed not only to the parent drug but also to its metabolites, including Ranitidine-N-oxide []. These studies investigate how ranitidine and its metabolites bind to histamine H2 receptors in the stomach lining, thereby inhibiting acid secretion []. This information is crucial for developing new and improved H2 receptor antagonists for treating peptic ulcers and other acid-related stomach conditions.

Ranitidine-N-oxide is a metabolite of the well-known antihistamine drug ranitidine, primarily used for treating conditions like peptic ulcers and gastroesophageal reflux disease. Its chemical formula is C13H22N4O4SC_{13}H_{22}N_{4}O_{4}S, and it has a molecular weight of approximately 330.40 g/mol. The compound features a complex structure characterized by multiple functional groups, including an amine, furan, and sulfonyl moieties, which contribute to its biological activity and metabolic pathways .

As Ranitidine-N-oxide is a metabolite, it lacks the specific interaction with H2 receptors that mediates ranitidine's action against heartburn and ulcers [].

Ranitidine-N-oxide is formed through the oxidation of ranitidine, primarily by cytochrome P450 enzymes found in the liver. Studies indicate that the oxidation process can yield various metabolites, including desmethyl ranitidine and ranitidine S-oxide, with ranitidine-N-oxide comprising about 66-76% of the products . The oxidation pathway typically involves the conversion of nitrogen atoms in ranitidine to their corresponding N-oxides, which can affect the pharmacokinetics and pharmacodynamics of the parent drug.

The synthesis of Ranitidine-N-oxide can be achieved through several methods, predominantly involving oxidative processes. The most common method includes:

  • Oxidative Metabolism: Utilizing liver microsomes containing cytochrome P450 enzymes to catalyze the oxidation of ranitidine.
  • Chemical Oxidation: Employing chemical oxidants such as hydrogen peroxide or peracids in laboratory settings to convert ranitidine into Ranitidine-N-oxide.

These methods highlight the compound's reliance on oxidative conditions for its formation .

Ranitidine-N-oxide has limited direct applications but serves as an important marker in pharmacokinetic studies of ranitidine metabolism. Its presence can help researchers understand the metabolic pathways and potential side effects associated with ranitidine use. Additionally, it may be utilized in analytical chemistry as a reference standard for quality control in pharmaceutical formulations .

Interaction studies involving Ranitidine-N-oxide primarily focus on its metabolic pathways and how it interacts with other drugs or metabolites. Research indicates that it may influence the pharmacokinetics of other medications metabolized by similar pathways. Understanding these interactions is crucial for assessing potential drug-drug interactions and optimizing therapeutic regimens .

Ranitidine-N-oxide shares structural similarities with several other compounds, particularly those within the class of histamine H2 receptor antagonists. Here are some comparable compounds:

CompoundStructure FeaturesUnique Aspects
CimetidineContains a thiourea groupKnown for significant drug interactions
FamotidineContains a furan ringMore potent than ranitidine; fewer side effects
NizatidineSimilar nitrogen-containing structureExhibits unique metabolic pathways

Ranitidine-N-oxide is unique due to its specific metabolic formation from ranitidine and its role as a metabolite rather than a primary therapeutic agent. Its interactions and biological activities differ from those of its parent compound and other H2 antagonists, making it an important subject for further research in pharmacology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

330.1362

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K131L1Z4KY

Wikipedia

Ranitidine N-oxide

Dates

Modify: 2023-08-15
1: Park CS, Kang JH, Chung WG, Yi HG, Pie JE, Park DK, Hines RN, McCarver DG, Cha YN. Ethnic differences in allelic frequency of two flavin-containing monooxygenase 3 (FMO3) polymorphisms: linkage and effects on in vivo and in vitro FMO activities. Pharmacogenetics. 2002 Jan;12(1):77-80. PubMed PMID: 11773868.
2: Chung WG, Park CS, Roh HK, Lee WK, Cha YN. Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450. Jpn J Pharmacol. 2000 Oct;84(2):213-20. PubMed PMID: 11128045.
3: Kang JH, Chung WG, Lee KH, Park CS, Kang JS, Shin IC, Roh HK, Dong MS, Baek HM, Cha YN. Phenotypes of flavin-containing monooxygenase activity determined by ranitidine N-oxidation are positively correlated with genotypes of linked FM03 gene mutations in a Korean population. Pharmacogenetics. 2000 Feb;10(1):67-78. PubMed PMID: 10739174.
4: Viñas P, Campillo N, López-Erroz C, Hernández-Córdoba M. Use of post-column fluorescence derivatization to develop a liquid chromatographic assay for ranitidine and its metabolites in biological fluids. J Chromatogr B Biomed Sci Appl. 1997 Jun 6;693(2):443-9. PubMed PMID: 9210451.
5: Davies MH, Ngong JM, Pean A, Vickers CR, Waring RH, Elias E. Sulphoxidation and sulphation capacity in patients with primary biliary cirrhosis. J Hepatol. 1995 May;22(5):551-60. PubMed PMID: 7650336.
6: Cross DM, Bell JA, Wilson K. Kinetics of ranitidine metabolism in dog and rat isolated hepatocytes. Xenobiotica. 1995 Apr;25(4):367-75. PubMed PMID: 7645303.
7: Ballard P, Law B. Chromatographic retention relationships between aliphatic tertiary amines and their putative N-oxide metabolites--preliminary results. J Pharm Biomed Anal. 1990;8(8-12):877-80. PubMed PMID: 2100636.
8: Prueksaritanont T, Sittichai N, Prueksaritanont S, Vongsaroj R. Simultaneous determination of ranitidine and its metabolites in human plasma and urine by high-performance liquid chromatography. J Chromatogr. 1989 May 5;490(1):175-85. PubMed PMID: 2760148.
9: Rahman A, Hoffman NE, Rustum AM. Determination of ranitidine in plasma by high-performance liquid chromatography. J Pharm Biomed Anal. 1989;7(6):747-53. PubMed PMID: 2490777.
10: Lant MS, Martin LE, Oxford J. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry. J Chromatogr. 1985 Apr 17;323(1):143-52. PubMed PMID: 4008551.
11: Tamura J, Sato N, Ezaki H, Miyamoto H, Oda S, Hirai K, Tokado H, Matsumoto M, Shirai T. [Acute toxicity of ranitidine and its metabolite in mice, rats and rabbits, and subacute oral toxicity of ranitidine in rats]. J Toxicol Sci. 1983 Jan;8 Suppl 1:1-24. Japanese. PubMed PMID: 6134840.
12: Martin LE, Oxford J, Tanner RJ. Use of high-performance liquid chromatography-mass spectrometry for the study of the metabolism of ranitidine in man. J Chromatogr. 1982 Apr 9;251(2):215-24. PubMed PMID: 6284777.
13: Martin LE, Oxford J, Tanner RJ. The use of on-line high-performance liquid chromatography-mass spectrometry for the identification of ranitidine and its metabolites in urine. Xenobiotica. 1981 Dec;11(12):831-40. PubMed PMID: 6281996.
14: Carey PF, Martin LE, Owen PE. Determination of ranitidine and its metabolites in human urine by reversed-phase ion-pair high-performance liquid chromatography. J Chromatogr. 1981 Sep 11;225(1):161-8. PubMed PMID: 6271798.

Explore Compound Types